bpV(HOpic) functions as a reversible inhibitor of PTEN, leading to the activation of the PI3K/Akt signaling pathway. By inhibiting PTEN, bpV(HOpic) prevents the dephosphorylation of phosphatidylinositol 3,4,5-triphosphate (PIP3), thereby allowing Akt to remain phosphorylated and active. This activation of Akt has downstream effects on cellular survival, proliferation, and metabolism. For instance, in human ovarian follicles, bpV(HOpic) treatment resulted in increased activation of primordial follicles and progression to the secondary stage of development, which was associated with increased Akt phosphorylation and nuclear export of FOXO31. Similarly, in the context of radioprotection, bpV(HOpic) was found to enhance the antioxidant defense mechanism and DNA repair pathways in cells, leading to reduced apoptosis and oxidative stress induced by ionizing radiation2.
In a study on human ovarian follicles, bpV(HOpic) was shown to increase the activation and development of primordial follicles to the secondary stage. However, it also compromised the survival and growth of isolated secondary follicles, indicating a complex role in follicle development1.
bpV(HOpic) has demonstrated radioprotective properties by enhancing the cellular antioxidant defense system and promoting DNA repair, leading to increased survival of cells exposed to ionizing radiation. This suggests its potential use as a radioprotective agent in radio-nuclear emergencies2.
The compound has also been shown to enhance the migration of C2C12 myoblasts, a type of muscle progenitor cell, which is crucial for muscle regeneration. This effect was mediated through the activation of the PI3K/AKT and MAPK/ERK pathways5.
Similar to its effects in human ovarian follicles, bpV(HOpic) promoted the activation and growth of primordial follicles in cultured swine ovarian cortical strips, without significantly increasing the number of non-vital follicles6.
CAS No.: 350791-64-9
CAS No.: 1553-55-5
CAS No.: 51572-88-4
CAS No.: 52091-99-3
CAS No.: 22935-13-3